molecular formula C16H32O3 B14673108 Acetic acid;tetradec-2-en-1-ol CAS No. 51309-20-7

Acetic acid;tetradec-2-en-1-ol

Cat. No.: B14673108
CAS No.: 51309-20-7
M. Wt: 272.42 g/mol
InChI Key: CYFISWWGABYYRA-UHFFFAOYSA-N
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Description

The compound "Acetic acid;tetradec-2-en-1-ol" comprises two distinct components: acetic acid (CAS 64-19-7) and tetradec-2-en-1-ol (a 14-carbon alcohol with a double bond at position 2).

Properties

CAS No.

51309-20-7

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-2-en-1-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h12-13,15H,2-11,14H2,1H3;1H3,(H,3,4)

InChI Key

CYFISWWGABYYRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-2-en-1-ol typically involves the esterification of acetic acid with tetradec-2-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

Acetic acid;tetradec-2-en-1-ol is an ester formed by the reaction of acetic acid and tetradec-2-en-1-ol. The ester bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol and carboxylic acid:

CH3COO-C12H23CH=CH2+H2OH+/OHCH3COOH+C12H23CH=CH2OH\text{CH}_3\text{COO-C}_{12}\text{H}_{23}\text{CH=CH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_3\text{COOH} + \text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{OH}

This reaction is reversible and is a fundamental transformation in organic chemistry .

Hydrogenation of the Double Bond

The double bond in the tetradec-2-en-1-ol moiety can be hydrogenated to form a saturated alcohol:

C12H23CH=CH2OHH2/Pd/CC12H25CH2OH\text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{OH} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{C}_{12}\text{H}_{25}\text{CH}_2\text{OH}

This reaction alters the compound’s physical properties, such as solubility and boiling point, and is critical for modifying its reactivity.

Oxidation of the Alcohol Moiety

The primary alcohol group in tetradec-2-en-1-ol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent and conditions:

  • Mild oxidation (e.g., Jones reagent):

    C12H23CH=CH2OHCrO3C12H23CH=CH2COOH\text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{OH} \xrightarrow{\text{CrO}_3} \text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{COOH}
  • Strong oxidation : Further oxidation can yield a carboxylic acid .

Substitution Reactions

The ester group can participate in nucleophilic substitution reactions. For example, reaction with ammonia or amines may yield amides:

CH3COO-C12H23CH=CH2+NH3PCH3CONH2+C12H23CH=CH2OH\text{CH}_3\text{COO-C}_{12}\text{H}_{23}\text{CH=CH}_2 + \text{NH}_3 \xrightarrow{\text{P}} \text{CH}_3\text{CONH}_2 + \text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{OH}

This reaction highlights the versatility of the ester functional group in forming derivatives .

Epoxidation of the Double Bond

The double bond in tetradec-2-en-1-ol can undergo epoxidation via peracids (e.g., mCPBA), forming an epoxide:

C12H23CH=CH2OHmCPBAC12H23CH-O-CH2OH\text{C}_{12}\text{H}_{23}\text{CH=CH}_2\text{OH} \xrightarrow{\text{mCPBA}} \text{C}_{12}\text{H}_{23}\text{CH-O-CH}_2\text{OH}

Epoxidation introduces a reactive site for further ring-opening reactions.

Reaction Comparison Table

Reaction TypeReagents/ConditionsProductsKey Characteristics
HydrolysisAcid (H⁺) or Base (OH⁻)Acetic acid + Tetradec-2-en-1-olReversible, fundamental ester reaction
HydrogenationH₂/Pd/C catalystSaturated alcoholAlters physical properties
Oxidation (Alcohol)CrO₃, KMnO₄Ketone/Carboxylic acidDepends on oxidizing strength
Substitution (Ester)Ammonia, aminesAmidesForms nitrogen-containing derivatives
EpoxidationmCPBA, peracidsEpoxideIntroduces reactive oxygen bridge

Mechanistic Insights

  • Hydrolysis : The ester bond cleavage follows a two-step mechanism involving protonation, nucleophilic attack, and deprotonation .

  • Hydrogenation : The double bond is reduced via catalytic addition of hydrogen, requiring transition metal catalysts like palladium.

  • Oxidation : The alcohol group is oxidized through an intermediate carbocation or via direct electron transfer, depending on the oxidant.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-2-en-1-ol involves its interaction with various molecular targets. In esterification reactions, the carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity and allowing the nucleophilic attack by tetradec-2-en-1-ol. This leads to the formation of the ester bond . The compound’s effects in biological systems are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Acetic Acid

  • Properties : A short-chain carboxylic acid (C₂H₄O₂) with a pungent, sour odor and vinegar-like aroma. Its odor activity value (OAV) exceeds 1 in jujube fruits, making it a key contributor to flavor profiles .
  • Role : Acts as a flavor-impact acid in natural products and is utilized in ester synthesis (e.g., acetates) .

Tetradec-2-en-1-ol

  • Properties: A monounsaturated alcohol (C₁₄H₂₈O) with a molecular weight of 212.37 g/mol. The double bond at position 2 introduces structural rigidity, influencing volatility and sensory characteristics.
  • Role : Found in esters (e.g., tetradec-2-en-1-yl acetate) and used in fragrances or synthetic intermediates .

Comparison with Structurally Similar Compounds

Comparison with Other Alkenols

Compound Chain Length Double Bond Position Odor Profile Key Applications Reference
Tetradec-2-en-1-ol C14 2 Mild, fatty, green Fragrances, ester synthesis
Dodec-2-en-1-ol C12 2 Citrus, floral Flavor additives
Tridec-2-en-1-ol C13 2 Fruity, waxy Pharmaceuticals
Hexadec-2-en-1-ol C16 2 Herbaceous, oily Cosmetic emollients

Key Findings :

  • Longer chains (e.g., C16) increase hydrophobicity and reduce volatility, favoring use in emollients .
  • Shorter chains (C12–C14) are more volatile, enhancing their role in fragrances .

Comparison with Acetic Acid Esters of Alkenols

Ester Parent Alcohol Odor Threshold (ppm) Sensory Notes Applications Reference
Tetradec-2-en-1-yl acetate Tetradec-2-en-1-ol 0.003 (estimated) Fruity, pear-like Perfumes, food flavors
Tridec-2-en-1-yl acetate Tridec-2-en-1-ol 0.005 Green, banana Synthetic intermediates
(E)-12-Tetradecenyl acetate Tetradec-12-en-1-ol 0.01 Floral, jasmine Pheromone formulations
Hexadec-2-en-1-yl acetate Hexadec-2-en-1-ol 0.002 Citrus, fresh Cosmetic fragrances

Key Findings :

  • Esters of tetradec-2-en-1-ol exhibit lower odor thresholds than their parent alcohols, enhancing their utility in flavor systems .
  • Double bond position (e.g., 2 vs. 12 in tetradecenyl acetates) drastically alters scent profiles, from fruity to floral .

Comparison with Other Acid-Alcohol Combinations

Combination Acid Alcohol Key Interaction Functional Role Reference
Acetic acid;tetradec-2-en-1-ol Acetic acid Tetradec-2-en-1-ol Esterification potential Flavor enhancement, synthesis
Hexanoic acid;oct-1-en-3-ol Hexanoic acid Oct-1-en-3-ol Fatty, mushroom-like aroma Food flavoring
Butyric acid;dodec-2-en-1-ol Butyric acid Dodec-2-en-1-ol Cheesy, sweaty notes Dairy product flavors

Key Findings :

  • Acetic acid’s high OAV (>1) makes it more impactful in flavor systems compared to hexanoic or butyric acid .
  • Tetradec-2-en-1-ol’s combination with acetic acid is unique in balancing pungency with mild green notes, unlike butyric acid combinations, which emphasize stronger cheesy aromas .

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